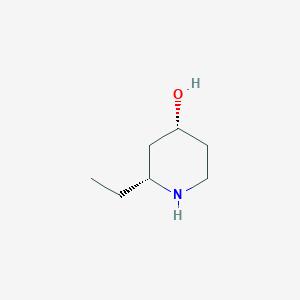
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxy group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxy group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of protecting groups, revealing the free amino acid.
Aplicaciones Científicas De Investigación
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during the synthesis process. The tert-butoxy group provides additional stability and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Contains a methoxyphenyl group instead of a naphthyl group.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid is unique due to the presence of both the Fmoc and tert-butoxy groups, which provide enhanced stability and selectivity during peptide synthesis. This combination of protecting groups allows for more efficient and controlled synthesis of complex peptides.
Propiedades
Fórmula molecular |
C32H31NO5 |
|---|---|
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[7-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C32H31NO5/c1-32(2,3)38-23-15-14-21-13-12-20(16-22(21)18-23)17-29(30(34)35)33-31(36)37-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,33,36)(H,34,35)/t29-/m0/s1 |
Clave InChI |
RLTDSOCKIVFDGR-LJAQVGFWSA-N |
SMILES isomérico |
CC(C)(C)OC1=CC2=C(C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |
SMILES canónico |
CC(C)(C)OC1=CC2=C(C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)










